Linadryl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

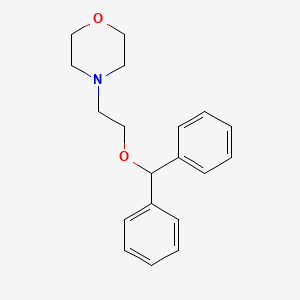

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-benzhydryloxyethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-16-13-20-11-14-21-15-12-20/h1-10,19H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPJBBIHDOFGDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200494 | |

| Record name | Morpholine, 4-(2-(diphenylmethoxy)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525-01-9 | |

| Record name | Morpholine, 4-(2-(diphenylmethoxy)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine, 4-(2-(diphenylmethoxy)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Diphenhydramine on H1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenhydramine, a first-generation antihistamine, is a widely utilized therapeutic agent for the management of allergic reactions, insomnia, and motion sickness.[1][2] Its primary pharmacological activity is mediated through its interaction with the histamine H1 receptor. Contrary to its traditional classification as a simple competitive antagonist, extensive research has revealed that diphenhydramine functions as an inverse agonist at the H1 receptor.[1][2][3] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning diphenhydramine's action on H1 receptors, detailing the receptor's signaling pathways, the concept of inverse agonism, and the experimental methodologies used to elucidate these interactions.

The Histamine H1 Receptor: A Gq/11-Coupled Receptor

The histamine H1 receptor is a member of the rhodopsin-like family of G protein-coupled receptors (GPCRs).[4] It is expressed in various tissues, including smooth muscles, vascular endothelial cells, the heart, and the central nervous system.[4] The H1 receptor is constitutively active, meaning it can signal in the absence of an agonist like histamine.[5][6][7] This basal activity is a key factor in understanding the mechanism of action of inverse agonists like diphenhydramine.

Upon binding of an agonist such as histamine, the H1 receptor undergoes a conformational change that facilitates its coupling to the heterotrimeric G protein, Gq/11.[4][8][9] This interaction triggers the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G protein (Gαq). The activated Gαq-GTP subunit then dissociates from the βγ-subunits and activates its primary effector enzyme, phospholipase C (PLC).[9][10][11]

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[10] The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.[9][10]

Signaling Pathway Diagram

Caption: Agonist-mediated activation of the H1 receptor signaling pathway.

Diphenhydramine as an Inverse Agonist

Initially, antihistamines like diphenhydramine were classified as competitive antagonists, meaning they were thought to block the binding of histamine to the H1 receptor without having any effect on their own. However, the discovery of the constitutive activity of the H1 receptor led to a re-evaluation of this mechanism.[5][6] It is now understood that diphenhydramine and many other first-generation antihistamines are inverse agonists.[1][2][3]

An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of the constitutively active H1 receptor, which exists in an equilibrium between an inactive (R) and an active (R) conformation, agonists like histamine preferentially bind to and stabilize the R conformation, shifting the equilibrium towards the active state and increasing signaling. In contrast, inverse agonists like diphenhydramine preferentially bind to and stabilize the inactive (R) conformation.[5][12] This action reduces the basal, agonist-independent signaling of the receptor, leading to a decrease in the production of second messengers like inositol trisphosphate.[5][12]

Therefore, diphenhydramine's therapeutic effects stem from two actions:

-

Competitive Antagonism: By occupying the histamine binding site, it prevents histamine from binding and activating the receptor.

-

Inverse Agonism: It actively reduces the basal signaling of the H1 receptor, further dampening the physiological responses mediated by this pathway.

Mechanism of Inverse Agonism Diagram

Caption: Diphenhydramine's inverse agonist action on H1 receptor equilibrium.

Quantitative Analysis of Diphenhydramine-H1 Receptor Interaction

The interaction of diphenhydramine with the H1 receptor can be quantified using various experimental assays. The binding affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Parameter | Value (nM) | Assay Type | Cell Line | Radioligand | Reference |

| Ki | 20 | Radioligand Binding | Not Specified | [3H]Pyrilamine | |

| Ki | 14.79 | Radioligand Binding | Sf9 cells | [3H]Mepyramine | |

| IC50 | 24,600 | Functional Assay (NMDA Receptor) | HEK293 | - | [13] |

Note: The IC50 value for the NMDA receptor is included to provide context for diphenhydramine's off-target effects and is significantly higher than its affinity for the H1 receptor.

Experimental Protocols

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor. A competitive binding assay is used to determine the affinity of an unlabeled ligand, such as diphenhydramine.

Objective: To determine the binding affinity (Ki) of diphenhydramine for the H1 receptor.

Materials:

-

Cell membranes expressing the human H1 receptor (e.g., from HEK293 cells).[8]

-

Radioligand: [3H]-mepyramine (a well-characterized H1 receptor antagonist).[8]

-

Unlabeled Ligand: Diphenhydramine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

-

Non-specific binding control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM mianserin).[8]

-

Glass fiber filters (e.g., GF/C).[8]

-

Scintillation fluid and a liquid scintillation counter.[8]

Procedure:

-

Incubation: In a 96-well plate, incubate a fixed concentration of [3H]-mepyramine and cell membranes with varying concentrations of diphenhydramine.[14]

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[14]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.[14]

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[14]

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[15]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of diphenhydramine to generate a competition curve. The IC50 value is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15][16]

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay: Calcium Mobilization

This assay measures the functional consequence of receptor activation or inhibition, in this case, the change in intracellular calcium concentration.

Objective: To determine the functional potency (IC50) of diphenhydramine in inhibiting histamine-induced calcium mobilization.

Materials:

-

Cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Histamine (agonist).

-

Diphenhydramine.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescence plate reader.

Procedure:

-

Cell Plating: Plate the H1 receptor-expressing cells in a 96-well plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of diphenhydramine.[16]

-

Agonist Stimulation: Add a fixed concentration of histamine (typically the EC80, the concentration that gives 80% of the maximal response) to stimulate the H1 receptors.[16]

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.[16]

-

Data Analysis: Plot the inhibition of the histamine-induced calcium response as a function of the diphenhydramine concentration. Fit the data to a dose-response curve to determine the IC50 value.[16]

Conclusion

Diphenhydramine's mechanism of action at the histamine H1 receptor is more complex than simple competitive antagonism. Its classification as an inverse agonist provides a more accurate model for its pharmacological effects, explaining its ability to reduce the basal, histamine-independent activity of the receptor. This in-depth understanding, supported by quantitative binding and functional data obtained through rigorous experimental protocols, is crucial for the rational design and development of new and improved antihistaminic drugs with optimized efficacy and side-effect profiles. The visualization of signaling pathways and experimental workflows further aids in comprehending these intricate molecular interactions.

References

- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 5. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. benchchem.com [benchchem.com]

- 9. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 11. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Diphenhydramine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the pharmacokinetic and pharmacodynamic properties of diphenhydramine, a first-generation H1 receptor antagonist. It is intended to serve as a detailed resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development. The guide summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of critical pathways and processes.

Pharmacokinetics

The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Diphenhydramine undergoes rapid absorption and extensive metabolism.

Absorption

Following oral administration, diphenhydramine is well-absorbed from the gastrointestinal tract.[1] It appears in plasma within 15 minutes, with peak plasma concentrations achieved in approximately 1.5 to 3 hours.[2][3][4][5] The onset of action typically occurs within 15 to 60 minutes.[6] However, it is subject to a significant first-pass metabolism in the liver, which reduces its overall systemic availability.[3][7]

Distribution

Diphenhydramine is widely distributed throughout the body, including the central nervous system (CNS), a characteristic of first-generation antihistamines that allows it to cross the blood-brain barrier.[1][2][3] It also crosses the placenta and can be detected in breast milk.[2][8] The drug exhibits a high degree of binding to plasma proteins.[2][3]

Metabolism

Diphenhydramine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[2][6] The main metabolic pathway involves two successive N-demethylations of its tertiary amine, first to the active metabolite N-desmethyldiphenhydramine, and then to N,N-didesmethyldiphenhydramine.[1][3][4] The resulting primary amine is subsequently oxidized to diphenylmethoxyacetic acid.[1][4] CYP2D6 is the principal enzyme responsible for this process, with lower affinity contributions from CYP1A2, CYP2C9, and CYP2C19.[4][9][10]

Excretion

The metabolites of diphenhydramine are primarily excreted in the urine.[2][3] A very small fraction, typically less than 4% of the administered dose, is eliminated as the unchanged drug.[2][7] The elimination half-life is notably influenced by age, being significantly shorter in children and longer in the elderly compared to young adults.[4][11][12] Consequently, clearance rates are highest in children and decrease with age.[11][12]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of diphenhydramine.

| Parameter | Value | Reference |

| Oral Bioavailability | 40% - 72% | [2][3][4] |

| Time to Peak Plasma Conc. (Tmax) | 1.5 - 3.0 hours | [2][3][4] |

| Volume of Distribution (Vd) | 3.3 - 17.0 L/kg | [2][3] |

| Plasma Protein Binding | 78% - 98% | [2][3] |

| Elimination Half-Life (t½) | ||

| Children | 5.4 ± 1.8 hours | [2][4][11][12] |

| Young Adults | 9.2 ± 2.5 hours | [4][11][12] |

| Elderly | 13.5 ± 4.2 hours | [4][11][12] |

| Clearance | ||

| Children | 49.2 ± 22.8 mL/min/kg | [11][12] |

| Young Adults | 23.3 ± 9.4 mL/min/kg | [11][12] |

| Elderly | 11.7 ± 3.1 mL/min/kg | [11][12] |

Visualization: Metabolic Pathway of Diphenhydramine

References

- 1. data.ntsb.gov [data.ntsb.gov]

- 2. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 5. people.ucsc.edu [people.ucsc.edu]

- 6. What is the mechanism of Diphenhydramine Hydrochloride? [synapse.patsnap.com]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. droracle.ai [droracle.ai]

- 11. scilit.com [scilit.com]

- 12. Diphenhydramine: pharmacokinetics and pharmacodynamics in elderly adults, young adults, and children - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Diphenhydramine: A Technical Guide

An in-depth exploration of the historical discovery and synthetic pathways of the pioneering antihistamine, diphenhydramine, tailored for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery and synthesis of diphenhydramine, a first-generation antihistamine that has been a cornerstone of allergy treatment for decades. The following sections detail the historical context of its discovery, provide in-depth analysis of its primary synthesis routes with quantitative data, and present detailed experimental protocols.

Discovery and Development

Diphenhydramine was discovered in 1943 by Professor George Rieveschl and his student, Fred Huber, at the University of Cincinnati.[1][2] Their research was initially focused on developing synthetic antispasmodics, aiming to create alternatives to the naturally occurring scopolamine. This investigation into aminoalkyl ethers led to the synthesis of a compound with potent antihistaminic properties.

The newly synthesized molecule, β-dimethylaminoethyl benzhydryl ether hydrochloride, was found to be highly effective at blocking the effects of histamine. Recognizing its therapeutic potential, Rieveschl collaborated with the pharmaceutical company Parke, Davis and Co. for further development. In 1946, diphenhydramine, under the brand name Benadryl, received approval from the U.S. Food and Drug Administration (FDA), becoming the first prescription antihistamine available in the United States.[1][3]

Synthetic Pathways

The synthesis of diphenhydramine can be achieved through several routes. The most common and historically significant pathways start from either benzhydrol or its precursor, benzophenone. These methods are outlined below, complete with chemical schemes and detailed experimental protocols.

Synthesis from Benzhydrol and 2-(Dimethylamino)ethanol

This pathway involves the direct etherification of benzhydrol with 2-(Dimethylamino)ethanol. The reaction is typically acid-catalyzed, with common catalysts being p-toluenesulfonic acid or methanesulfonic acid. This method is favored for its relative simplicity and high yields.

Reaction Scheme:

References

The Dichotomy of Diphenhydramine: An In-Depth Technical Guide to its In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the multifaceted pharmacological effects of Diphenhydramine, a first-generation antihistamine. By juxtaposing its in vitro and in vivo properties, this document aims to equip researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, experimental evaluation, and clinical implications. The following sections will delve into its receptor binding profiles, signaling pathways, and the experimental protocols used to elucidate its effects, all supported by quantitative data and visual representations.

Introduction

Diphenhydramine, widely known by its brand name Benadryl®, is an ethanolamine-class antihistamine with a long history of clinical use for the treatment of allergic reactions, insomnia, and motion sickness.[1][2] Its therapeutic efficacy stems from its primary action as an antagonist at the histamine H1 receptor. However, its pharmacological profile is complex, extending to other receptor systems and resulting in a range of on-target and off-target effects that differ between controlled in vitro environments and complex in vivo systems. This guide will explore this dichotomy in detail.

Mechanism of Action: From Receptor to Response

Diphenhydramine's primary mechanism of action is as an inverse agonist at the histamine H1 receptor.[2][3][4] This means that it not only blocks the action of histamine but also reduces the basal activity of the receptor.[3][5] The H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the classic symptoms of an allergic response.[6]

In Vitro Receptor Binding and Activity

In vitro studies have been crucial in characterizing the binding affinity and selectivity of Diphenhydramine for various receptors. These studies typically utilize radioligand binding assays with cell membranes expressing the receptor of interest.

Table 1: In Vitro Receptor Binding Profile of Diphenhydramine

| Receptor | Ligand Used | Ki (nM) | IC50 (nM) | Reference |

| Histamine H1 | [3H]-Pyrilamine | 2.4 - 15 | 30 - 80 | [7] |

| Muscarinic M1 | [3H]-Pirenzepine | 100 - 200 | - | [2] |

| Muscarinic M2 | [3H]-AF-DX 384 | 80 - 150 | - | [2] |

| Sodium Channel | [3H]-Batrachotoxin | - | >10,000 | [2][3] |

| Serotonin Transporter (SERT) | [3H]-Citalopram | 50 - 100 | - | [2] |

Note: Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) values can vary depending on the specific experimental conditions.

Signaling Pathways

The binding of Diphenhydramine to the H1 receptor inhibits the downstream signaling cascade. The following diagram illustrates the canonical H1 receptor signaling pathway and the point of intervention by Diphenhydramine.

Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by Diphenhydramine.

In Vitro Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a compound's in vitro effects. The following are key protocols used in the study of Diphenhydramine.

Histamine H1 Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of Diphenhydramine for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.[7]

Materials:

-

Membrane preparation from cells expressing the human histamine H1 receptor (e.g., CHO or HEK293 cells).[7]

-

Radioligand: [³H]-Pyrilamine.[7]

-

Unlabeled competitor: Diphenhydramine hydrochloride.[7]

-

Non-specific binding control: High concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM Mianserin).[7]

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, 12.5 mM MgCl₂, 1 mM EDTA.[7]

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.[7]

-

96-well filter plates (GF/C).

-

Scintillation cocktail.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of Diphenhydramine.

-

In a 96-well filter plate, add binding buffer, [³H]-Pyrilamine, and either Diphenhydramine dilution (for competition), buffer (for total binding), or non-specific control.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding (Total binding - Non-specific binding) and plot against the logarithm of Diphenhydramine concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.[5]

Caption: Workflow for a Radioligand Receptor Binding Assay.

In Vivo Effects: From Animal Models to Human Pharmacokinetics

In vivo studies are critical for understanding how a drug behaves in a whole organism, considering factors like absorption, distribution, metabolism, and excretion (ADME), as well as its effects on complex physiological systems.

Animal Models

Animal models are instrumental in evaluating the efficacy of Diphenhydramine in relevant disease states.

-

Allergy Models: In these models, an allergic reaction is induced in animals, and the ability of Diphenhydramine to reduce symptoms like wheal and flare (skin reactions) or bronchoconstriction is measured.[8][9]

-

Motion Sickness Models: Rodent models of motion sickness, such as rotation-induced pica (consumption of non-nutritive substances), are used to assess the anti-emetic properties of Diphenhydramine.[10]

Pharmacokinetics

The pharmacokinetic profile of Diphenhydramine has been studied in various species, including humans.

Table 2: Pharmacokinetic Parameters of Diphenhydramine in Humans (Oral Administration)

| Parameter | Value | Unit | Reference |

| Bioavailability | 40 - 72 | % | [3][11][12] |

| Tmax (Time to Peak Plasma Concentration) | 1.5 - 2.5 | hours | [3][11] |

| Cmax (Peak Plasma Concentration) | 66 (after 50 mg dose) | ng/mL | [11] |

| Volume of Distribution (Vd) | 4.5 - 17 | L/kg | [3][11] |

| Protein Binding | 80 - 98 | % | [3][12] |

| Elimination Half-life (t1/2) | 2.4 - 13.5 | hours | [2][13] |

| Clearance | 6.2 - 23.3 | mL/min/kg | [11][13] |

Note: Pharmacokinetic parameters can vary based on age, gender, and individual metabolic differences.[13][14]

Metabolism

Diphenhydramine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[3][15][16] The major metabolic pathway is N-demethylation.[12] Genetic variations in CYP2D6 can lead to significant differences in Diphenhydramine metabolism and, consequently, its efficacy and side-effect profile.[15]

Caption: Hepatic Metabolism of Diphenhydramine.

Bridging the Gap: Correlating In Vitro and In Vivo Data

A key challenge in drug development is translating in vitro findings to in vivo efficacy and safety. For Diphenhydramine, its in vitro high affinity for the H1 receptor correlates well with its in vivo antihistaminic effects. However, its sedative and anticholinergic side effects, which are significant in vivo, are also predictable from its in vitro binding to central H1 and muscarinic receptors, respectively.[2][17] The ability of Diphenhydramine to cross the blood-brain barrier is a critical factor that is not assessed in simple in vitro binding assays but is paramount to its central effects.[3][18]

Conclusion

This technical guide has provided a detailed examination of the in vitro and in vivo effects of Diphenhydramine. The presented data and protocols highlight the importance of a multi-faceted approach to understanding the pharmacology of a drug. While in vitro assays provide precise information on molecular interactions, in vivo studies are indispensable for evaluating the complex interplay of pharmacokinetics and pharmacodynamics in a living system. For researchers and drug development professionals, a thorough appreciation of this in vitro-in vivo correlation is fundamental to the successful development of new and improved therapeutic agents.

References

- 1. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 3. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. DIPHENHYYDRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. benchchem.com [benchchem.com]

- 6. droracle.ai [droracle.ai]

- 7. benchchem.com [benchchem.com]

- 8. "In vivo" and "in vitro" evaluation of four antihistamines (astemizole, azatadine, mequitazine, terfenadine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of diphenhydramine and cetirizine on immediate and late-phase cutaneous allergic reactions in healthy dogs: a randomized, double-blinded crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Pharmacokinetics of diphenhydramine and a demethylated metabolite following intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Diphenhydramine: pharmacokinetics and pharmacodynamics in elderly adults, young adults, and children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and pharmacodynamics of diphenhydramine 25 mg in young and elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. droracle.ai [droracle.ai]

- 17. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Diphenhydramine as a selective probe to study H+-antiporter function at the blood–brain barrier: Application to [11C]diphenhydramine positron emission tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]

Diphenhydramine: A Technical Whitepaper on the First-Generation Antihistamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenhydramine, a first-generation ethanolamine-based antihistamine, has been a cornerstone in the symptomatic relief of allergic reactions for decades. Its primary mechanism of action involves competitive antagonism of the histamine H1 receptor. However, its therapeutic effects and side-effect profile are dictated by a broader pharmacological footprint, including interactions with muscarinic, adrenergic, and serotonergic receptors, as well as sodium channels. This document provides a comprehensive technical overview of diphenhydramine, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and detailed experimental protocols for its characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Diphenhydramine is a well-established first-generation H1-antihistamine that effectively mitigates symptoms associated with hypersensitivity reactions, such as sneezing, pruritus, and rhinorrhea.[1][2] It exerts its effects by acting as an inverse agonist at the histamine H1 receptor, thereby attenuating the downstream signaling cascades initiated by histamine.[3][4][5] Unlike second-generation antihistamines, diphenhydramine readily crosses the blood-brain barrier, leading to its characteristic sedative effects, which has also led to its use as a hypnotic.[3][6] Its clinical utility is, however, tempered by a notable side-effect profile, including anticholinergic effects like dry mouth and tachycardia, which stem from its interaction with muscarinic acetylcholine receptors.[2][3] Furthermore, diphenhydramine's activity as a sodium channel blocker contributes to its local anesthetic properties.[3][7] This whitepaper delves into the core technical aspects of diphenhydramine, offering a detailed resource for researchers and drug development professionals.

Mechanism of Action

Diphenhydramine's primary pharmacological effect is mediated through its high-affinity binding to the histamine H1 receptor, where it acts as an inverse agonist.[3][4][5] This action stabilizes the inactive conformation of the receptor, reducing its basal activity and competitively inhibiting the binding of histamine. In addition to its antihistaminic activity, diphenhydramine exhibits significant affinity for other receptors, contributing to its broad range of effects and side effects.[2][3]

-

Muscarinic Acetylcholine Receptors: Diphenhydramine is a potent antagonist of muscarinic acetylcholine receptors, which is responsible for its anticholinergic side effects.[3][8]

-

Sodium Channels: It also functions as an intracellular sodium channel blocker, which underlies its local anesthetic properties.[3][7]

-

Serotonin Reuptake: Diphenhydramine has been shown to inhibit the reuptake of serotonin, although the clinical significance of this action is less well-defined.[2]

Pharmacokinetics and Pharmacodynamics

The oral bioavailability of diphenhydramine ranges from 40% to 60%, with peak plasma concentrations achieved 2 to 3 hours after administration.[3] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[3] The elimination half-life varies with age, ranging from approximately 5.4 hours in children to 13.5 hours in the elderly.[9]

Data Presentation

The following tables summarize key quantitative data for diphenhydramine.

Table 1: Binding Affinity (Ki) of Diphenhydramine at Various Receptors

| Receptor | Species | Ki (nM) | Reference |

| Histamine H1 | Human | 16 | [2] |

| Muscarinic M1 | Human | 83 | |

| Muscarinic M2 | Human | 110 | [8] |

| Muscarinic M3 | Human | 200 | [2] |

| Muscarinic M4 | Human | 180 | [2] |

| Serotonin Transporter (SERT) | Human | 113 | [2] |

| Adrenergic α1 | Human | 240 | [2] |

| Adrenergic α2 | Human | 7800 | [2] |

| Dopamine Transporter (DAT) | Human | 3710 | [2] |

| Norepinephrine Transporter (NET) | Human | 430 | [2] |

Table 2: Inhibitory Concentration (IC50) of Diphenhydramine

| Target | Assay Type | IC50 (nM) | Reference |

| Histamine H1 Receptor | Radioligand Binding | 84000 | |

| NMDA Receptor | Electrophysiology | 25000 | [10] |

Table 3: Lethal Dose (LD50) of Diphenhydramine

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Oral | 500 | [1][9] |

| Rat | Oral | 275 | [11] |

| Rat | Intraperitoneal | 82 | [1] |

| Rat | Subcutaneous | 201 | [1] |

| Mouse | Oral | 114 | [6] |

| Mouse | Subcutaneous | 99.2 | [1] |

| Mouse | Intravenous | 645 | [12] |

Experimental Protocols

Radioligand Competitive Binding Assay for the Histamine H1 Receptor

This protocol describes a method to determine the binding affinity of diphenhydramine for the human histamine H1 receptor using [³H]-Pyrilamine as the radioligand.

Materials:

-

HEK293T cell membranes expressing the human H1 receptor.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

[³H]-Pyrilamine (specific activity ~20-30 Ci/mmol).

-

Non-specific control: 10 µM Mianserin.

-

Diphenhydramine stock solution.

-

96-well filter plates (GF/C).

-

Scintillation cocktail.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw H1 receptor-expressing cell membranes on ice and dilute to a final concentration of 10-50 µg of protein per well in binding buffer.

-

Assay Setup (in a 96-well plate):

-

Total Binding: 25 µL of assay buffer + 25 µL of [³H]-Pyrilamine + 100 µL of membrane suspension.

-

Non-specific Binding: 25 µL of 10 µM Mepyramine + 25 µL of [³H]-Pyrilamine + 100 µL of membrane suspension.

-

Competitive Binding: 25 µL of diphenhydramine dilution series (e.g., 10⁻¹¹ M to 10⁻⁵ M) + 25 µL of [³H]-Pyrilamine + 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Harvesting: Terminate the binding reaction by rapid filtration through the pre-treated filter plate using a cell harvester.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of diphenhydramine and fit the data using a non-linear regression model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Histamine-Induced Calcium Mobilization Assay

This protocol measures the ability of diphenhydramine to inhibit histamine-induced calcium mobilization in cells expressing the H1 receptor.

Materials:

-

HeLa or CHO cells stably expressing the human H1 receptor.

-

Cell culture medium.

-

Fluo-4 NW Calcium Assay Kit.

-

Histamine solution.

-

Diphenhydramine solution.

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader.

Procedure:

-

Cell Plating: Plate the H1 receptor-expressing cells in 96-well plates and grow to confluence.

-

Dye Loading: Pre-incubate the cells with Fluo-4 NW dye according to the manufacturer's instructions.

-

Compound Addition: Add varying concentrations of diphenhydramine to the wells and incubate for a predetermined time.

-

Histamine Stimulation: Stimulate the cells with a concentration of histamine known to produce a submaximal response (e.g., EC₈₀).

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: The inhibition of the histamine response is plotted as a function of the diphenhydramine concentration, and the data is fitted to a dose-response curve to determine the IC₅₀ value.

In Vivo Model: Histamine-Induced Bronchoconstriction in Guinea Pigs

This in vivo model assesses the ability of diphenhydramine to protect against histamine-induced bronchoconstriction.

Materials:

-

Male Dunkin-Hartley guinea pigs.

-

Histamine aerosol solution.

-

Diphenhydramine hydrochloride solution for injection.

-

Whole-body plethysmograph.

Procedure:

-

Acclimatization: Acclimatize guinea pigs to the plethysmograph chamber.

-

Drug Administration: Administer diphenhydramine (e.g., 2.5 mg/kg, intraperitoneally) to the test group and a vehicle control to the control group.

-

Histamine Challenge: After a set pre-treatment time (e.g., 30 minutes), expose the animals to a histamine aerosol.

-

Measurement of Bronchoconstriction: Monitor respiratory parameters such as breathing frequency and tidal volume using the plethysmograph to assess the degree of bronchoconstriction.

-

Data Analysis: Compare the changes in respiratory parameters between the diphenhydramine-treated and control groups to determine the protective effect of the drug.

Mandatory Visualizations

Signaling Pathways

Caption: Histamine H1 Receptor Signaling Pathway and Point of Diphenhydramine Blockade.

Caption: Off-Target Mechanisms of Diphenhydramine.

Experimental Workflows

Caption: Workflow for In Vitro Characterization of Diphenhydramine.

Conclusion

Diphenhydramine remains a significant pharmacological tool and therapeutic agent. Its well-characterized interaction with the histamine H1 receptor, coupled with its known off-target activities, makes it a valuable compound for both clinical use and research applications. A thorough understanding of its multifaceted pharmacology, supported by robust experimental data and protocols as outlined in this document, is crucial for its safe and effective use and for the development of future therapeutics. The provided data and methodologies offer a foundational resource for scientists and researchers engaged in the study of antihistamines and related signaling pathways.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 3. Pharmacological differentiation of allergic and classically conditioned asthma in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdn.pfizer.com [cdn.pfizer.com]

- 7. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. editor.fresenius-kabi.us [editor.fresenius-kabi.us]

An In-depth Technical Guide to the Sedative Properties of Diphenhydramine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the sedative properties of Diphenhydramine, a first-generation antihistamine. The document delves into its core mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols for evaluating its sedative and antihistaminic effects. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Diphenhydramine is a well-established ethanolamine-derivative antihistamine with prominent sedative, anticholinergic, antiemetic, and antitussive properties.[1][2] Its ability to cross the blood-brain barrier and interact with central nervous system receptors is the primary reason for its sedative effects, leading to its common use as a hypnotic in over-the-counter sleep aids.[3][4] This guide explores the molecular and physiological underpinnings of Diphenhydramine-induced sedation.

Mechanism of Action

Diphenhydramine's sedative effects are primarily attributed to its actions on two key receptor systems in the central nervous system:

-

Histamine H1 Receptor Inverse Agonism: Diphenhydramine acts as an inverse agonist at histamine H1 receptors.[5][6] In the CNS, histamine is a neurotransmitter that promotes wakefulness. By binding to and stabilizing the inactive state of the H1 receptor, Diphenhydramine blocks histamine-mediated neuronal excitation, leading to drowsiness and sedation.[7][8]

-

Muscarinic Acetylcholine Receptor Antagonism: Diphenhydramine is also a potent antagonist of muscarinic acetylcholine receptors.[4][5] Acetylcholine is another key neurotransmitter involved in arousal and cognitive processes. By blocking muscarinic receptors, Diphenhydramine further contributes to its sedative and anticholinergic side effects, such as dry mouth and blurred vision.[3][9]

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to Diphenhydramine's pharmacological profile.

Table 1: Receptor Binding Affinities of Diphenhydramine

| Receptor | Ligand | Ki (nM) | Assay Type | Source |

| Histamine H1 | [3H]-mepyramine | 1-11.75 | Radioligand Binding | |

| Muscarinic M1 | [3H]-N-Methylscopolamine | 83 | Radioligand Binding | |

| Muscarinic M2 | [3H]-N-Methylscopolamine | 373 | Radioligand Binding | |

| Muscarinic M3 | [3H]-N-Methylscopolamine | 280 | Radioligand Binding | [10] |

Table 2: Pharmacokinetic Properties of Diphenhydramine

| Parameter | Value | Source |

| Bioavailability | 40-60% | [5] |

| Peak Plasma Concentration (Tmax) | 2-3 hours | [5] |

| Elimination Half-Life | 2.4-9.3 hours (adults) | [5] |

| Metabolism | Cytochrome P450 (CYP2D6, CYP1A2, CYP2C9, CYP2C19) | [5] |

| Protein Binding | ~78-85% | [5] |

Signaling Pathways

The sedative effects of Diphenhydramine are initiated by its interaction with H1 and muscarinic receptors, which triggers specific intracellular signaling cascades.

Experimental Protocols

In Vitro: Histamine H1 Receptor Functional Assay

Objective: To determine the functional antagonism of Diphenhydramine at the H1 receptor.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human histamine H1 receptor are cultured in appropriate media.

-

Calcium Flux Assay:

-

Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Cells are pre-incubated with varying concentrations of Diphenhydramine or a vehicle control.

-

Histamine is added to stimulate the H1 receptors, leading to an increase in intracellular calcium via the Gq pathway.[11]

-

The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorometric imaging plate reader.

-

-

Data Analysis: The inhibitory concentration (IC50) of Diphenhydramine is calculated by plotting the percentage of inhibition of the histamine-induced calcium response against the log concentration of Diphenhydramine.

In Vivo: Assessment of Sedative Effects in Humans

Objective: To evaluate the sedative and cognitive effects of Diphenhydramine in human subjects.

Methodology:

-

Study Design: A double-blind, placebo-controlled, crossover study is a robust design for this purpose.[12]

-

Participants: Healthy adult volunteers are recruited.

-

Intervention: Participants receive a single oral dose of Diphenhydramine (e.g., 50 mg) or a matching placebo.

-

Assessments: A battery of psychomotor and cognitive tests are administered at baseline and at several time points post-dose (e.g., 1, 2, 4, 6 hours).[13][14]

-

Data Analysis: Changes from baseline in test performance and subjective ratings are compared between the Diphenhydramine and placebo groups using appropriate statistical methods (e.g., ANOVA).

In Vivo: Histamine-Induced Wheal and Flare Suppression Test

Objective: To assess the in vivo antihistaminic activity of Diphenhydramine.

Methodology:

-

Study Design: A randomized, placebo-controlled trial.

-

Participants: Healthy volunteers.

-

Procedure:

-

An intradermal injection of histamine is administered to the forearm, inducing a wheal (swelling) and flare (redness).[16][17]

-

The diameters of the wheal and flare are measured after a set time (e.g., 15 minutes).[18]

-

Participants are then administered an oral dose of Diphenhydramine or placebo.

-

The histamine challenge is repeated at various time points post-dose, and the wheal and flare responses are measured again.

-

-

Data Analysis: The percentage of suppression of the wheal and flare areas by Diphenhydramine compared to placebo is calculated.

Conclusion

Diphenhydramine's sedative properties are a direct consequence of its potent inverse agonism at central histamine H1 receptors and its antagonism of muscarinic acetylcholine receptors. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this well-established, yet complex, pharmacological agent. A thorough comprehension of its mechanisms and effects is crucial for its safe and effective use in clinical practice and for the development of future sedative and antihistaminic drugs.

References

- 1. shutterstock.com [shutterstock.com]

- 2. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. anesthesiaservicesal.com [anesthesiaservicesal.com]

- 4. What is the mechanism of Diphenhydramine Hydrochloride? [synapse.patsnap.com]

- 5. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 6. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. Magic™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 12. Initial and steady-state effects of diphenhydramine and loratadine on sedation, cognition, mood, and psychomotor performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The pharmacodynamics of diphenhydramine-induced drowsiness and changes in mental performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Appraisal of the validity of histamine-induced wheal and flare to predict the clinical efficacy of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Medical Testing Methods - Indoor Allergens - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Multifaceted Role of Diphenhydramine in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenhydramine, a first-generation antihistamine, has been a cornerstone of symptomatic relief for allergic reactions for decades. Its well-documented sedative effects have also led to its widespread use as an over-the-counter sleep aid. However, the influence of diphenhydramine extends far beyond its peripheral antihistaminergic actions, exhibiting a complex pharmacological profile within the central nervous system (CNS). This technical guide provides an in-depth exploration of the molecular mechanisms, pharmacokinetics, and diverse neuronal effects of diphenhydramine. We will delve into its interactions with various CNS receptors, the downstream signaling cascades it modulates, and the experimental methodologies employed to elucidate its central actions. This document aims to be a comprehensive resource for researchers and drug development professionals investigating the neuropharmacology of diphenhydramine and related compounds.

Introduction

Diphenhydramine is an ethanolamine-based H1 receptor antagonist that readily crosses the blood-brain barrier, leading to a range of central effects.[1] While its primary indication is the treatment of allergic symptoms, its CNS-mediated side effects, such as drowsiness, cognitive impairment, and anticholinergic symptoms, are of significant interest to the scientific community.[2][3] Understanding the intricate interplay of diphenhydramine with various neurotransmitter systems is crucial for optimizing its therapeutic applications and mitigating its adverse effects. This guide will provide a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action in the Central Nervous System

Diphenhydramine's effects on the CNS are not limited to a single molecular target. It interacts with several key receptors and transporters, leading to a cascade of downstream events.

Histamine H1 Receptor Inverse Agonism

The primary mechanism of action of diphenhydramine in the CNS is its function as an inverse agonist at the histamine H1 receptor.[4] Unlike a neutral antagonist that simply blocks the binding of the endogenous agonist (histamine), an inverse agonist stabilizes the receptor in its inactive conformation, thereby reducing its basal activity.[5] In the CNS, histamine plays a crucial role in promoting wakefulness and alertness. By inversely agonizing H1 receptors, diphenhydramine suppresses histaminergic neurotransmission, leading to its characteristic sedative and hypnotic effects.[1][6]

Muscarinic Acetylcholine Receptor Antagonism

Diphenhydramine is also a potent antagonist of muscarinic acetylcholine receptors (M1-M5).[4] This anticholinergic activity contributes significantly to its side effect profile, including dry mouth, blurred vision, urinary retention, and constipation.[7] In the CNS, acetylcholine is a key neurotransmitter involved in learning, memory, and attention.[8] By blocking muscarinic receptors, diphenhydramine can impair cognitive function, particularly in elderly individuals.[3][8] This anticholinergic action is also responsible for its use in the management of extrapyramidal symptoms.

Other CNS Targets

Beyond its primary targets, diphenhydramine exhibits affinity for other receptors and transporters in the CNS, albeit with lower potency. These interactions contribute to its complex pharmacological profile.

-

Serotonin Transporter (SERT): Diphenhydramine has been shown to inhibit the reuptake of serotonin, which may contribute to its mood-altering effects.[9]

-

Dopamine Transporter (DAT): It also has a weak affinity for the dopamine transporter.[10]

-

Sodium Channels: Diphenhydramine acts as an intracellular sodium channel blocker, which is the basis for its local anesthetic properties.[11]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of diphenhydramine for various CNS receptors and transporters. A lower Ki value indicates a higher binding affinity.

| Receptor/Transporter | Ki (nM) | Reference |

| Histamine H1 Receptor | 20 | |

| Muscarinic M1 Receptor | Varies by study | |

| Muscarinic M2 Receptor | Varies by study | [4] |

| Muscarinic M3 Receptor | Varies by study | [12] |

| Muscarinic M4 Receptor | Varies by study | |

| Muscarinic M5 Receptor | Varies by study | |

| Serotonin Transporter (SERT) | 1118 | |

| Norepinephrine Transporter (NET) | Varies by study | |

| Dopamine Transporter (DAT) | Varies by study | [10] |

| Serotonin 5-HT2C Receptor | 513 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the CNS effects of diphenhydramine.

Radioligand Binding Assay for H1 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the Ki of diphenhydramine for the histamine H1 receptor.[2][6]

Objective: To quantify the binding affinity of diphenhydramine for the histamine H1 receptor.

Materials:

-

Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 cells)

-

Radioligand: [³H]-mepyramine

-

Unlabeled competitor: Diphenhydramine hydrochloride

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: 10 µM mianserin

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the H1 receptor in hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membranes, [³H]-mepyramine, and assay buffer.

-

Non-specific Binding: Membranes, [³H]-mepyramine, and a high concentration of mianserin.

-

Competitive Binding: Membranes, [³H]-mepyramine, and varying concentrations of diphenhydramine.

-

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of diphenhydramine to generate a competition curve.

-

Determine the IC50 value (the concentration of diphenhydramine that inhibits 50% of specific radioligand binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][11][12][13]

-

In Vitro Whole-Cell Patch Clamp Electrophysiology

This protocol outlines the procedure for recording the effects of diphenhydramine on neuronal ion channels.[7][14][15][16][17]

Objective: To investigate the effects of diphenhydramine on the electrical properties of neurons, such as sodium channel activity.

Materials:

-

Cultured neurons or acute brain slices

-

External recording solution (Artificial Cerebrospinal Fluid - aCSF)

-

Internal pipette solution

-

Patch pipettes (borosilicate glass)

-

Micromanipulator

-

Patch-clamp amplifier and data acquisition system

-

Microscope

-

Diphenhydramine solution

Procedure:

-

Cell Preparation: Prepare cultured neurons or acute brain slices for recording.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ. Fill the pipette with the internal solution.

-

Patching: Under microscopic guidance, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing a whole-cell recording configuration.

-

Recording:

-

Voltage-Clamp: Clamp the membrane potential at a holding potential (e.g., -70 mV) and record ionic currents (e.g., sodium currents) evoked by voltage steps.

-

Current-Clamp: Inject current to study changes in membrane potential and action potential firing.

-

-

Drug Application: Perfuse the recording chamber with aCSF containing a known concentration of diphenhydramine and record the changes in ionic currents or membrane potential.

-

Data Analysis: Analyze the recorded currents or voltage traces to determine the effect of diphenhydramine on channel kinetics (e.g., activation, inactivation, and recovery from inactivation).

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure changes in extracellular neurotransmitter levels in the brain following diphenhydramine administration.[18][19]

Objective: To measure the effect of diphenhydramine on the extracellular concentrations of neurotransmitters like acetylcholine in specific brain regions of a living animal.

Materials:

-

Anesthetized or freely moving rat/mouse

-

Stereotaxic apparatus

-

Microdialysis probe

-

Syringe pump

-

Fraction collector

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

-

Diphenhydramine solution

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus or prefrontal cortex) using a stereotaxic apparatus.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Baseline Measurement: Collect several baseline samples to establish stable extracellular neurotransmitter levels.

-

Drug Administration: Administer diphenhydramine systemically (e.g., intraperitoneally or intravenously).

-

Post-Drug Sample Collection: Continue collecting dialysate samples to measure the drug-induced changes in neurotransmitter concentrations.

-

Neurochemical Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze the time course of the effect.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

Caption: Diphenhydramine's primary CNS signaling pathways.

Experimental Workflows

References

- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Diphenhydramine as a selective probe to study H+-antiporter function at the blood–brain barrier: Application to [11C]diphenhydramine positron emission tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. benchchem.com [benchchem.com]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. Radioligand Binding Assays [bio-protocol.org]

- 9. benchchem.com [benchchem.com]

- 10. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Whole Cell Patch Clamp Protocol [protocols.io]

- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 16. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Increased penetration of diphenhydramine in brain via proton-coupled organic cation antiporter in rats with lipopolysaccharide-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A pharmacokinetic study of diphenhydramine transport across the blood-brain barrier in adult sheep: potential involvement of a carrier-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Studying Diphenhydramine Effects in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Diphenhydramine in preclinical animal models to investigate its sedative, anti-motion sickness, and cognitive effects. Detailed protocols for key behavioral assays, pharmacokinetic data, and visualizations of the underlying signaling pathways are presented to facilitate experimental design and data interpretation.

Mechanism of Action

Diphenhydramine is a first-generation antihistamine that readily crosses the blood-brain barrier.[1][2] Its primary mechanism of action involves the competitive antagonism of the histamine H1 receptor.[3][4] By blocking the effects of histamine in the central nervous system, it produces sedative and hypnotic effects.[2] Additionally, Diphenhydramine is a potent antagonist of muscarinic acetylcholine receptors, which contributes to its anticholinergic properties, including its anti-emetic and cognitive-impairing effects.[1][3][4] It has also been shown to act as an intracellular sodium channel blocker, contributing to local anesthetic properties, and can inhibit the reuptake of serotonin.[1][3]

Data Presentation

Table 1: Pharmacokinetic Parameters of Diphenhydramine in Various Animal Models

| Species | Route of Administration | Tmax (hours) | Elimination Half-life (hours) | Oral Bioavailability (%) | Reference(s) |

| Human | Oral | ~1.5 - 3 | 2.4 - 13.5 | 40 - 72 | [1][3] |

| Dog | Intravenous | - | 4.2 ± 0.5 | - | [5] |

| Dog | Intramuscular | - | 6.8 ± 0.7 | 88 | [5] |

| Dog | Oral | - | 5.0 (± 7.1) - 11.6 (± 17.7) | 7.8 - 22.0 | [5] |

| Rat | - | - | - | - | |

| Mouse | - | - | - | - |

Data for rats and mice are not consistently reported in a comparative manner across literature; however, sedative effects are typically observed within 30 minutes of intraperitoneal administration.[6]

Table 2: Recommended Dose Ranges of Diphenhydramine for Behavioral Studies in Rodents

| Animal Model | Behavioral Assay | Dose Range (mg/kg, i.p.) | Observed Effects | Reference(s) |

| Mouse | Open-Field Test | 1 - 2 | Decreased locomotor activity | |

| Mouse | Open-Field Test | 50 - 100 | Hyperactivity and stereotyped behavior | |

| Rat | Open-Field Test | 20 | Decreased locomotor and rearing activity (in the presence of ovarian steroids) | [7] |

| Rat | Rotation-Induced Pica | 10 - 25 | Inhibition of kaolin consumption | [8] |

| Rat | Rotation-Induced Pica | 10 - 20 | Inhibition of kaolin consumption | [9][10] |

| Rat | Conditioned Taste Aversion | - | Dose not specified, but effective in inducing aversion | [8] |

| Rat | Drug Discrimination | 10 | Sedative stimulus | [11] |

Signaling Pathways

The sedative and anti-emetic effects of Diphenhydramine are primarily mediated through its interaction with the histamine H1 receptor and muscarinic acetylcholine receptors in the central nervous system.

Figure 1: Diphenhydramine's antagonism of the Histamine H1 receptor signaling pathway.

Figure 2: Diphenhydramine's anticholinergic action via muscarinic receptor blockade.

Experimental Protocols

A generalized workflow for behavioral studies involving Diphenhydramine is outlined below. Specific protocols for common assays follow.

Figure 3: General experimental workflow for behavioral studies with Diphenhydramine.

Protocol 1: Open-Field Test for Locomotor Activity and Anxiety-Like Behavior

Objective: To assess the effects of Diphenhydramine on general locomotor activity and anxiety-like behavior in mice.[6]

Materials:

-

Open-field arena (e.g., 40 x 40 x 40 cm)

-

Automated tracking software

-

Diphenhydramine hydrochloride solution

-

Vehicle solution (e.g., sterile saline)

-

Male C57BL/6 mice (20-25g)

Procedure:

-

Habituation: Handle the mice for several days prior to testing to acclimate them to the experimenter. On the test day, allow mice to acclimate to the testing room for at least 60 minutes before the experiment begins.[6]

-

Drug Administration: Administer Diphenhydramine (at predetermined doses) or vehicle via intraperitoneal (i.p.) injection. A typical injection volume is 10 ml/kg.[6]

-

Testing: 30 minutes after injection, place the mouse in the center of the open-field arena and allow it to explore freely for 10 minutes.[6]

-

Data Collection: Use automated tracking software to record parameters such as total distance traveled, velocity, time spent in the center versus the periphery, and rearing frequency.[6]

-

Cleaning: Clean the arena thoroughly with 70% ethanol between each animal.[6]

Protocol 2: Rotation-Induced Pica in Rats

Objective: To evaluate the anti-emetic effects of Diphenhydramine using a model of motion sickness.

Materials:

-

Male Wistar rats (200-250 g)

-

Animal rotator with a horizontal turntable

-

Cages with food and water hoppers

-

Kaolin pellets (hydrated aluminum silicate)

-

Diphenhydramine hydrochloride solution

-

Saline solution (vehicle control)

Procedure:

-

Acclimatization: House rats individually for at least one week with free access to food, water, and kaolin pellets to establish a baseline of kaolin consumption.[8]

-

Drug Administration: Thirty minutes before rotation, administer Diphenhydramine (e.g., 10, 25 mg/kg) or saline intraperitoneally (i.p.).[8]

-

Motion Sickness Induction: Place the rats in the rotator and subject them to rotation (e.g., 80 rpm for 60 minutes).[8]

-

Pica Measurement: Immediately after rotation, return the rats to their home cages. Measure the amount of kaolin consumed over the next 24 hours.[8]

-

Data Analysis: Compare the mean kaolin intake between the Diphenhydramine-treated groups and the saline-treated control group using appropriate statistical tests (e.g., ANOVA).[8]

Protocol 3: Conditioned Taste Aversion in Rats

Objective: To assess the malaise-inducing or preventative effects of Diphenhydramine in a motion sickness paradigm.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Animal rotator

-

Saccharin solution (e.g., 0.1% w/v)

-

Diphenhydramine hydrochloride solution

-

Saline solution (vehicle control)

Procedure:

-

Water Deprivation: For a few days prior to conditioning, restrict water access to a specific period each day (e.g., 30 minutes) to motivate drinking during the test.[8]

-

Conditioning Day:

-

Two-Bottle Choice Test: 48 hours after conditioning, present the rats with two bottles, one containing the saccharin solution and the other containing plain water, for a set period (e.g., 30 minutes).[8]

-

Data Analysis: Calculate a preference ratio for saccharin (volume of saccharin consumed / total volume of fluid consumed). A lower preference ratio in the motion-exposed group compared to a sham-rotated control group indicates a conditioned taste aversion. Compare the preference ratios of the Diphenhydramine-treated groups to the saline-treated motion group.[8]

References

- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. The diphenhydramine-induced decrease in general open-field activity of female rats is gonadal steroid dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Neuropharmacological mechanisms of emesis. I. Effects of antiemetic drugs on motion- and apomorphine-induced pica in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. Sedation and the stimulus properties of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Diphenhydramine as a Control in Histamine Receptor Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenhydramine, a first-generation antihistamine, is a well-characterized pharmacological tool extensively used in the study of histamine receptors.[1][2] Its primary mechanism of action is as a competitive antagonist, or more precisely an inverse agonist, at the histamine H1 receptor.[3][4] This property makes it an ideal positive control for assays investigating H1 receptor signaling and a valuable negative control for assays on other histamine receptor subtypes (H2, H3, and H4), where it exhibits significantly lower affinity.[5]

These application notes provide detailed protocols for utilizing diphenhydramine in common histamine receptor assays, including radioligand binding, calcium mobilization, and cyclic adenosine monophosphate (cAMP) assays. The included methodologies and data will aid researchers in the accurate characterization of novel compounds targeting the histaminergic system.

Mechanism of Action and Receptor Selectivity

Diphenhydramine primarily exerts its effects by binding to the histamine H1 receptor, a G protein-coupled receptor (GPCR) that signals through the Gq/11 pathway.[6] As an inverse agonist, diphenhydramine not only blocks the binding of histamine but also reduces the basal activity of the H1 receptor.[3][4] This leads to the inhibition of downstream signaling events, such as the activation of phospholipase C (PLC) and the subsequent increase in intracellular calcium.[6]

Diphenhydramine's utility as a control is underscored by its selectivity profile. While it binds with high affinity to the H1 receptor, its affinity for H2, H3, and H4 receptors is considerably lower.[5][7] This allows for its use as a negative control to assess the specificity of new chemical entities for other histamine receptor subtypes. However, it is important to note that diphenhydramine does exhibit off-target activities, including antimuscarinic and sodium channel-blocking effects, which should be considered in experimental design.[1]

Data Presentation: Pharmacological Profile of Diphenhydramine

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of diphenhydramine for the four human histamine receptor subtypes.

Table 1: Diphenhydramine Binding Affinities (Ki) at Human Histamine Receptors

| Receptor Subtype | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |

| H1 Receptor | 9.6 - 16 | [3H]-Mepyramine | Various | [4] |

| 171 | [3H]-Pyrilamine | Human | ||

| H2 Receptor | >10,000 | [125I]-Iodoaminopotentidine | CHO cells | [8] |

| H3 Receptor | >10,000 | [3H]-Nα-methylhistamine | CHO cells | [9] |

| H4 Receptor | 42,658 | [3H]-Histamine | Sf9 cells |

Table 2: Diphenhydramine Functional Potencies (IC50) at Human Histamine Receptors

| Receptor Subtype | Assay Type | IC50 (nM) | Cell Line | Reference |

| H1 Receptor | Calcium Mobilization | 24,600 | HEK293 | [10] |

| Inhibition of Histamine-Induced Muscle Contraction | 11.75 (pKd) | Guinea Pig Ileum | ||

| H2 Receptor | cAMP Accumulation | >10,000 | CHO cells | [11] |

| H3 Receptor | cAMP Accumulation | >10,000 | CHO cells | [12] |

| H4 Receptor | Inhibition of IL-12p70 secretion | >10,000 | Human Monocytes | [13] |

Experimental Protocols

Histamine H1 Receptor Assays (Diphenhydramine as a Positive Control)

Protocol 1: Radioligand Competitive Binding Assay for the Histamine H1 Receptor

This protocol describes a competitive binding assay using [³H]-Pyrilamine (a well-characterized H1 antagonist radioligand) and cell membranes expressing the human H1 receptor.

Materials:

-

Membrane Preparation: Crude membrane preparations from a stable cell line (e.g., CHO or HEK293) overexpressing the human histamine H1 receptor.

-

Radioligand: [³H]-Pyrilamine (Specific Activity: ~20-30 Ci/mmol).

-

Positive Control (Competitor): Diphenhydramine hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM Mianserin).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: Appropriate for aqueous samples.

-

96-well Filter Plates: GF/C or equivalent, pre-soaked in 0.5% polyethyleneimine (PEI).

-

Cell Harvester.

-

Liquid Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Thaw the frozen cell pellet expressing the human H1 receptor on ice.

-

Resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Homogenize the cell suspension using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Dilute the membranes to the desired final concentration in binding buffer (typically 5-20 µg of protein per well).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of binding buffer, 25 µL of [³H]-Pyrilamine (at a final concentration of ~1-5 nM), and 25 µL of membrane suspension.

-

Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 10 µM Mianserin), 25 µL of [³H]-Pyrilamine, and 25 µL of membrane suspension.

-

Competitive Binding: Add 50 µL of varying concentrations of diphenhydramine (typically from 10⁻¹⁰ M to 10⁻⁴ M), 25 µL of [³H]-Pyrilamine, and 25 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60-120 minutes with gentle shaking to reach equilibrium.

-